molecular formula C13H16N2O3 B1428248 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 1248559-59-2

1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No. B1428248
M. Wt: 248.28 g/mol
InChI Key: AXOWQJSPUAUQKT-UHFFFAOYSA-N
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Description

1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one (ETMN) is a synthetic compound with potential applications in the field of scientific research. It is an indole-based molecule with a nitro group, a methyl substituent, and an ethyl group. This compound has been extensively studied for its pharmacological properties and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Novel Synthesis Methods

Research has explored unique synthesis pathways involving 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one. For instance, a study described an abnormal Barton–Zard reaction leading to the pyrrolo[2,3-b]indole ring system, showcasing an unexpected outcome in chemical synthesis (Pelkey, Chang, & Gribble, 1996). Another study demonstrated one-step syntheses of the pyrrolo[3,4-b]indole and pyrrolo[2,3-b]indole ring systems from 3-nitroindoles, highlighting advancements in chemical reactions (Pelkey, 1997).

Chemical Properties and Reactions

The rearrangement of aromatic nitro compounds, including 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one, in specific acidic conditions was studied, revealing insights into the reaction mechanisms and kinetics (Bullen, Ridd, & Sabek, 1953). Additionally, the synthesis of nitro, amino, and halo derivatives of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole was explored, showing the compound's versatility in creating various derivatives (Salikhov et al., 2019).

Applications in Material Science

A study on photochromic microcapsules using derivatives, including 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one, showcased their potential in product-marking applications. This demonstrates the compound's relevance in material science, particularly in intelligent textile applications (Topbas et al., 2020).

Electrochromic Properties

Research into the electrochromic properties of oxazine derivatives, related to 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one, revealed insights into their color-changing abilities and potential applications in electrochromic devices (Zhu et al., 2014).

Biologically Active Derivatives

A study synthesized and evaluated biologically active diorganosilicon(IV) complexes of indole-2,3-dione derivatives, illustrating the bioactive potential of compounds related to 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one (Singh & Nagpal, 2005).

Cancer Research

The synthesis of [18F]SU11248, a tracer for imaging cancer tyrosine kinase, utilized derivatives of 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one, indicating its application in advanced medical imaging and cancer research (Wang et al., 2005).

properties

IUPAC Name

1-ethyl-3,3,7-trimethyl-5-nitroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-5-14-11-8(2)6-9(15(17)18)7-10(11)13(3,4)12(14)16/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOWQJSPUAUQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2C)[N+](=O)[O-])C(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
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1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one

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